molecular formula C11H14ClNO2 B2501060 3,3-Dimethylindoline-2-carboxylic acid hydrochloride CAS No. 106517-46-8

3,3-Dimethylindoline-2-carboxylic acid hydrochloride

Cat. No.: B2501060
CAS No.: 106517-46-8
M. Wt: 227.69
InChI Key: PBWKATUQKQGAHS-UHFFFAOYSA-N
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Description

3,3-Dimethylindoline-2-carboxylic acid hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a carboxylic acid group at the second position and two methyl groups at the third position of the indoline ring, with a hydrochloride salt form to enhance its stability and solubility.

Safety and Hazards

This compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylindoline-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of Indoline Ring: The indoline ring can be synthesized through the reduction of indole derivatives.

    Introduction of Methyl Groups: The methyl groups are introduced at the third position using methylation reactions.

    Carboxylation: The carboxylic acid group is introduced at the second position through carboxylation reactions.

    Hydrochloride Salt Formation: The final step involves converting the free acid to its hydrochloride salt form by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylindoline-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3,3-Dimethylindoline-2-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxylic acid: Lacks the methyl groups at the third position.

    3-Methylindole: Lacks the carboxylic acid group.

    Indoline-2-carboxylic acid: Lacks the methyl groups at the third position.

Uniqueness

3,3-Dimethylindoline-2-carboxylic acid hydrochloride is unique due to the presence of both the carboxylic acid group and the two methyl groups, which confer specific chemical and biological properties. This combination enhances its stability, solubility, and potential biological activities compared to similar compounds.

Properties

IUPAC Name

3,3-dimethyl-1,2-dihydroindole-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-11(2)7-5-3-4-6-8(7)12-9(11)10(13)14;/h3-6,9,12H,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWKATUQKQGAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC2=CC=CC=C21)C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106517-46-8
Record name 3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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